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Compound of Interest

Compound Name: 1-Piperidinebutyronitrile

Cat. No.: B7798199 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 1-
Piperidinebutyronitrile

Executive Summary
1-Piperidinebutyronitrile, also known as 4-(Piperidin-1-yl)butanenitrile, is a bifunctional

molecule featuring a tertiary amine integrated into a piperidine ring and a terminal nitrile group.

This unique combination makes it a valuable intermediate in organic synthesis, particularly in

the development of pharmaceutical agents and other specialty chemicals. The piperidine

moiety is a common scaffold in drug discovery, prized for its ability to impart desirable

pharmacokinetic properties, while the nitrile group serves as a versatile chemical handle for a

wide array of transformations. This guide provides a comprehensive technical overview of its

molecular structure, physicochemical properties, spectroscopic signature, chemical reactivity,

and safe handling protocols, designed for researchers and professionals in the chemical and

pharmaceutical sciences.

Molecular Structure and Identification
1-Piperidinebutyronitrile is structurally characterized by a butyronitrile chain attached to the

nitrogen atom of a piperidine ring.

IUPAC Name: 4-(Piperidin-1-yl)butanenitrile[1]
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Synonyms: 1-Piperidinebutyronitrile, 4-(1-Piperidine)butyronitrile, gamma-

Piperidinobutyronitrile[1]

CAS Number: 4672-18-8[1]

Molecular Formula: C₉H₁₆N₂[1]

Molecular Weight: 152.24 g/mol [1]

Chemical Structure:

N#CCCCN1CCCCC1

Physicochemical Properties
The physical properties of 1-Piperidinebutyronitrile are dictated by its molecular weight and

the presence of the polar tertiary amine and nitrile groups, balanced by the nonpolar

hydrocarbon backbone. It is typically a colorless to pale yellow liquid or low-melting solid, with

good solubility in a range of organic solvents.
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Property Value Source(s)

Molecular Formula C₉H₁₆N₂ [1]

Molecular Weight 152.24 g/mol [1]

Appearance
Colorless to pale yellow liquid

or solid

Inferred from chemical

suppliers

Boiling Point

Data not available in searched

sources. Predicted to be in the

range of 240-260 °C at

atmospheric pressure.

Prediction based on structure

Density
Data not available in searched

sources.
-

Refractive Index (n_D^20)
Data not available in searched

sources.
-

Solubility

Miscible with most polar

organic solvents such as

ethanol, acetone, and ethyl

acetate.

Inferred from structural

analogy

Synthesis and Purification
The most direct and common method for the synthesis of 1-Piperidinebutyronitrile is the

nucleophilic substitution of a 4-halobutyronitrile with piperidine. This reaction is a standard N-

alkylation of a secondary amine.

Diagram of Synthetic Workflow
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Caption: General workflow for the synthesis of 1-Piperidinebutyronitrile.

Representative Experimental Protocol: N-Alkylation of
Piperidine
This protocol describes a representative synthesis based on established chemical principles for

N-alkylation.[2]

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add piperidine (8.5 g, 0.1 mol), 4-chlorobutyronitrile (10.4 g, 0.1 mol), and

anhydrous potassium carbonate (27.6 g, 0.2 mol).
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Solvent Addition: Add 100 mL of acetonitrile as the solvent. The use of a polar aprotic solvent

like acetonitrile facilitates the Sₙ2 reaction.

Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain stirring for 12-18

hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid

potassium carbonate and potassium chloride byproduct. Wash the solid cake with a small

amount of acetonitrile.

Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the

acetonitrile. To the resulting oil, add 100 mL of water and 100 mL of ethyl acetate. Transfer to

a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more

with 50 mL portions of ethyl acetate.

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent using a rotary evaporator. The crude product is then

purified by vacuum distillation to yield pure 1-Piperidinebutyronitrile as a colorless oil.

Spectroscopic and Analytical Profile
The structural identity and purity of 1-Piperidinebutyronitrile are confirmed through a

combination of spectroscopic methods. While experimental spectra are not widely available in

public databases, the expected spectral characteristics can be reliably predicted.

Diagram of Analytical Workflow
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Caption: Analytical workflow for the characterization of 1-Piperidinebutyronitrile.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine

ring and the butyronitrile chain.[3][4]

~2.45 - 2.35 ppm (multiplet, 6H): This complex signal would correspond to the four protons

on the carbons alpha to the piperidine nitrogen (N-CH₂) and the two protons on the carbon

alpha to the nitrile group (CH₂-CN).

~1.85 ppm (quintet, 2H): Protons on the central carbon of the butyronitrile chain (-CH₂-CH₂-

CN).
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~1.60 ppm (multiplet, 4H): Protons on the beta carbons of the piperidine ring.

~1.45 ppm (multiplet, 2H): Protons on the gamma carbon of the piperidine ring.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide a count of the unique carbon environments.[5][6][7]

~119 ppm: Quaternary carbon of the nitrile group (-C≡N).

~54 ppm: Carbons alpha to the piperidine nitrogen (-CH₂-N-CH₂-).

~52 ppm: Carbon on the butyronitrile chain attached to the nitrogen (N-CH₂-).

~26 ppm: Carbons beta to the piperidine nitrogen.

~24 ppm: Carbon gamma to the piperidine nitrogen.

~22 ppm: Central carbon of the butyronitrile chain (-CH₂-CH₂-CN).

~17 ppm: Carbon alpha to the nitrile group (CH₂-CN).

Infrared (IR) Spectroscopy
The IR spectrum is a key tool for identifying the nitrile functional group.[8][9][10][11]

2940-2850 cm⁻¹ (strong): C-H stretching vibrations from the alkyl portions of the piperidine

ring and butyronitrile chain.

2260-2240 cm⁻¹ (medium, sharp): This is the characteristic stretching vibration for the nitrile

C≡N triple bond. Its presence is a strong indicator of the compound's identity.[12]

1450 cm⁻¹ (medium): C-H scissoring (bending) vibrations.

1200-1000 cm⁻¹ (medium): C-N stretching vibrations of the tertiary amine.

Mass Spectrometry (MS)
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Mass spectrometry provides information on the molecular weight and fragmentation pattern,

which aids in structural elucidation.[12][13][14][15]

Molecular Ion (M⁺): The expected molecular ion peak would appear at an m/z of 152.

Major Fragmentation Pathway: The most prominent fragmentation is anticipated to be alpha-

cleavage, where the bond adjacent to the nitrogen atom breaks. This would lead to the loss

of a propylnitrile radical, resulting in a highly stable iminium ion fragment at m/z 98

([C₅H₁₀N]⁺), which would likely be the base peak.

Chemical Properties and Reactivity
The reactivity of 1-Piperidinebutyronitrile is defined by its two primary functional groups: the

tertiary amine and the nitrile.

Tertiary Amine Reactivity: The nitrogen atom of the piperidine ring possesses a lone pair of

electrons, making it basic and nucleophilic. It will readily react with acids to form piperidinium

salts. It can also be quaternized by reacting with alkyl halides.

Nitrile Group Reactivity: The nitrile group is a versatile precursor for several other functional

groups.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 4-(piperidin-1-

yl)butanoic acid.

Reduction: The nitrile can be reduced to a primary amine (4-(piperidin-1-yl)butan-1-amine)

using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic

hydrogenation.

Grignard Reaction: Reaction with Grignard reagents (R-MgX) followed by hydrolysis will

produce ketones.

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-Piperidinebutyronitrile is not readily available,

its hazards can be inferred from the parent compound, piperidine, and general knowledge of

aliphatic nitriles.[16][17]
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Potential Hazards:

Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. Nitriles

can release cyanide under certain conditions (e.g., strong acidic hydrolysis or

combustion).[17]

Irritation/Corrosion: Expected to be a skin and eye irritant. Piperidine itself is corrosive and

can cause severe burns.[16]

Personal Protective Equipment (PPE):

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

Eye Protection: Use chemical safety goggles or a face shield.

Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional

protective clothing.

Handling:

Work in a well-ventilated area, preferably within a chemical fume hood.

Avoid breathing vapors or mist.[17]

Prevent contact with skin and eyes.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

Keep away from strong acids and oxidizing agents.

Applications in Research and Drug Development
1-Piperidinebutyronitrile serves as a key building block in medicinal chemistry. The piperidine

ring is a privileged scaffold found in numerous approved drugs. The butyronitrile side chain acts

as a flexible linker and a synthetic handle. By reducing the nitrile to an amine, for example, a

diamine structure is created which is a common pharmacophore for targeting G-protein coupled
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receptors (GPCRs) and ion channels. Its derivatives are investigated for a wide range of

therapeutic areas, including neurology and oncology.

Conclusion
1-Piperidinebutyronitrile is a synthetically useful molecule with well-defined, predictable

chemical properties. Its value lies in the strategic combination of the piperidine scaffold and the

reactive nitrile group, offering chemists a versatile platform for constructing more complex

molecular architectures. A thorough understanding of its spectroscopic properties, reactivity,

and handling requirements, as outlined in this guide, is essential for its safe and effective use in

research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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